molecular formula C18H29NO B1437985 N-Butyl-4-(2-cyclohexylethoxy)aniline CAS No. 1040693-28-4

N-Butyl-4-(2-cyclohexylethoxy)aniline

Cat. No.: B1437985
CAS No.: 1040693-28-4
M. Wt: 275.4 g/mol
InChI Key: ZUKJWFCXUUWBRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N-Butyl-4-(2-cyclohexylethoxy)aniline typically involves the reaction of 4-(2-cyclohexylethoxy)aniline with butyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Chemical Reactions Analysis

N-Butyl-4-(2-cyclohexylethoxy)aniline undergoes various chemical reactions, including:

Scientific Research Applications

N-Butyl-4-(2-cyclohexylethoxy)aniline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Butyl-4-(2-cyclohexylethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

N-Butyl-4-(2-cyclohexylethoxy)aniline can be compared with other similar compounds such as:

    N-Butyl-4-(2-phenylethoxy)aniline: This compound has a similar structure but with a phenyl group instead of a cyclohexyl group.

    N-Butyl-4-(2-methoxyethoxy)aniline: This compound has a methoxyethoxy group instead of a cyclohexylethoxy group.

    N-Butyl-4-(2-ethoxyethoxy)aniline: This compound has an ethoxyethoxy group instead of a cyclohexylethoxy group.

The uniqueness of this compound lies in its specific cyclohexylethoxy group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

N-butyl-4-(2-cyclohexylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO/c1-2-3-14-19-17-9-11-18(12-10-17)20-15-13-16-7-5-4-6-8-16/h9-12,16,19H,2-8,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKJWFCXUUWBRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=C(C=C1)OCCC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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